7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Description
7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS: 397290-24-3) is a sulfur-rich heterocyclic compound with the molecular formula C₉H₇N₃S₃ and a molar mass of 253.37 g/mol . The structure features a fused [1,3]thiazolo[4,5-g]benzothiazole core substituted with a methylsulfanyl (-SMe) group at position 7 and an amine (-NH₂) at position 2. Key predicted physicochemical properties include a density of 1.60±0.1 g/cm³, a boiling point of 487.6±55.0 °C, and a pKa of 0.75±0.50, suggesting weak acidic character .
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S3/c1-13-9-12-5-3-2-4-6(7(5)15-9)14-8(10)11-4/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIJMJSUPHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Oxidation and Substitution: The methylsulfanyl group can be introduced through the oxidation of intermediates with reagents like m-CPBA (meta-chloroperoxybenzoic acid) followed by substitution with secondary amines in solvents such as THF (tetrahydrofuran) at room temperature.
Condensation Reactions: Condensation reactions involving thiazole derivatives and appropriate amines can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like m-CPBA to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve the replacement of the methylsulfanyl group with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, THF, room temperature.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Secondary amines, THF, room temperature.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine is used to study various biological processes. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including infections and cancer.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following analysis highlights key distinctions based on structural motifs and inferred properties:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Notable Features |
|---|---|---|---|---|---|
| 7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine | C₉H₇N₃S₃ | 253.37 | Methylsulfanyl, amine | 0.75 | Fused thiazole-benzothiazole core |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | Amine | ~2.1* | Single benzothiazole ring |
| Metsulfuron-methyl (herbicide) | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea | ~3.5* | Sulfonylurea agrochemical |
Note: pKa values for comparison compounds are estimated from literature outside the provided evidence.
Key Observations :
Structural Complexity: The target compound’s fused thiazole-benzothiazole system distinguishes it from simpler benzothiazoles like 2-aminobenzothiazole, which lacks sulfur-rich fused rings . This complexity may enhance thermal stability, as suggested by its high predicted boiling point (487.6°C). In contrast, sulfonylurea herbicides like metsulfuron-methyl () feature triazine and sulfonylurea groups, emphasizing agrochemical utility rather than structural similarity .
Acidity and Solubility: The predicted pKa of 0.75 indicates weaker acidity compared to 2-aminobenzothiazole (pKa ~2.1), likely due to electron-withdrawing effects of the fused thiazole rings. This may reduce aqueous solubility, favoring organic solvents .
Functional Group Diversity :
- The methylsulfanyl group introduces hydrophobicity, contrasting with polar sulfonylurea or triazine groups in herbicides (). This difference suggests divergent biological or material applications .
Research Findings and Limitations
- Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided evidence, hindering a comprehensive comparison.
- Theoretical vs. Experimental Properties : Predicted properties (e.g., boiling point, density) require validation through experimental studies .
Biological Activity
7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7N3S
- Molecular Weight : 193.23 g/mol
- IUPAC Name : 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
- Canonical SMILES : CC1=C(SC(=N1)N=C2C(=C(S2)N=C)S)C(=N)N
Biological Activity
The biological activity of 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine has been investigated in various studies:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, derivatives containing the thiazolo-benzothiazole moiety have shown effectiveness against a range of bacterial strains. For instance:
- Compounds with similar structures have demonstrated activity comparable to standard antibiotics like norfloxacin .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Studies show that thiazole-based compounds possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity. For example, certain thiazole derivatives have shown IC50 values lower than established chemotherapeutic agents like doxorubicin .
The proposed mechanism of action for 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Interaction : It potentially interacts with receptors that modulate apoptosis and cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics. |
| Cytotoxicity Assay | Showed IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer potential. |
| Mechanistic Insights | Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
